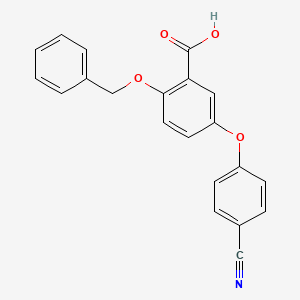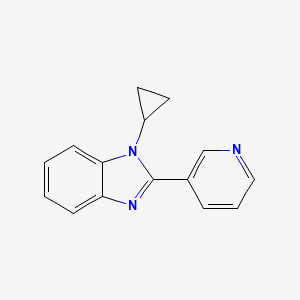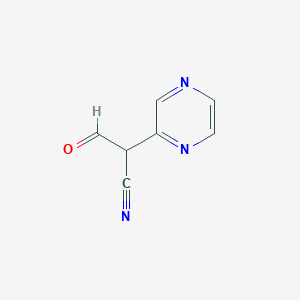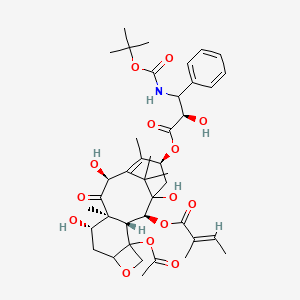
2-Desbenzoyl-2-tiglyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desbenzoyl-2-tiglyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in cancer treatment. This compound is characterized by the removal of a benzoyl group and the addition of a tiglyl group, which alters its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desbenzoyl-2-tiglyl Docetaxel typically involves the modification of Docetaxel through organic synthesis techniques. The process may include the following steps:
Deprotection: Removal of the benzoyl group from Docetaxel using suitable reagents such as hydrochloric acid or trifluoroacetic acid.
Tiglylation: Introduction of the tiglyl group using tiglyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and adhering to regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Desbenzoyl-2-tiglyl Docetaxel can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tiglyl chloride and bases like triethylamine.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
2-Desbenzoyl-2-tiglyl Docetaxel has several scientific research applications:
Chemistry: Used as a reference compound in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which 2-Desbenzoyl-2-tiglyl Docetaxel exerts its effects involves the inhibition of microtubule depolymerization. This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and other components of the microtubule network.
Comparison with Similar Compounds
2-Desbenzoyl-2-tiglyl Docetaxel is compared with other similar compounds such as:
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A newer generation taxane with improved efficacy in certain cancers.
Uniqueness: this compound is unique due to its structural modifications, which may result in different pharmacokinetic properties and reduced side effects compared to its parent compound, Docetaxel.
Conclusion
This compound is a promising compound with significant potential in cancer treatment and scientific research. Its unique structure and mechanism of action make it a valuable addition to the arsenal of chemotherapeutic agents.
Properties
CAS No. |
1887057-05-7 |
|---|---|
Molecular Formula |
C41H55NO14 |
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26?,28?,29-,30+,31-,33-,39+,40?,41?/m0/s1 |
InChI Key |
AOEGVETYSHPGBP-KFKCZILZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](CC3C2(CO3)OC(=O)C)O)(C(=O)[C@H](C4=C([C@H](CC1(C4(C)C)O)OC(=O)[C@@H](C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine](/img/structure/B15354080.png)
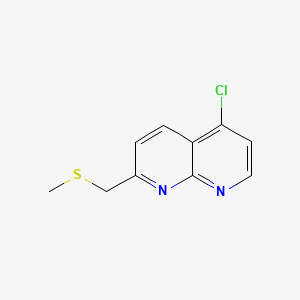
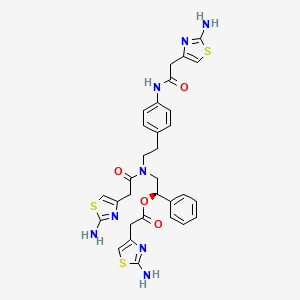
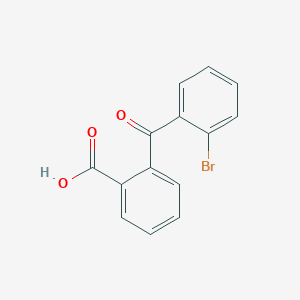
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)
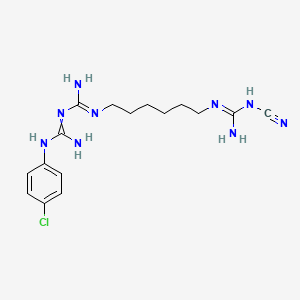
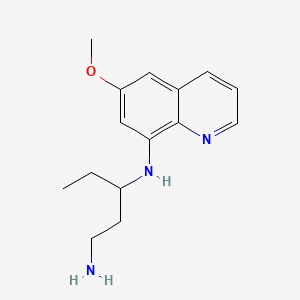
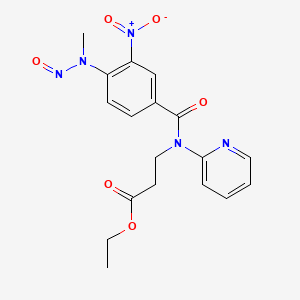


![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
